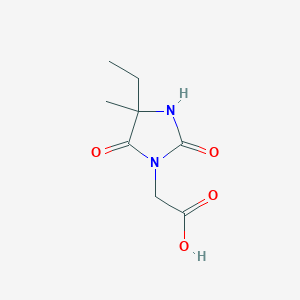

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-8(2)6(13)10(4-5(11)12)7(14)9-8/h3-4H2,1-2H3,(H,9,14)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYIIPIBFCYMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, followed by alkylation with ethyl iodide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carbonyl groups can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the imidazolidinone ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid serves as a precursor in the synthesis of more complex molecules and heterocyclic compounds. Its unique structural features facilitate the development of new synthetic pathways.

Biology

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, interacting with biological targets to disrupt metabolic pathways. Computational models have predicted its potential interactions with various enzymes, suggesting that it could be useful in drug design.

Medicine

Therapeutic Properties

Studies have explored the compound's anti-inflammatory and antimicrobial activities. Its ability to inhibit specific enzymes may lead to novel treatments for conditions related to inflammation and infections.

Industrial Applications

Polymers and Stabilizers

In industry, this compound is utilized in the production of polymers and as a stabilizer in various formulations. Its chemical stability and reactivity make it an attractive option for enhancing product performance.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers investigated the enzyme inhibition properties of this compound on specific targets involved in inflammatory pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

A research article in Pharmaceutical Research evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated remarkable activity against resistant strains of bacteria, highlighting its potential application in developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Facilitates new synthetic pathways |

| Biology | Enzyme inhibitor studies | Disruption of metabolic pathways |

| Medicine | Anti-inflammatory and antimicrobial properties | Potential new treatments for diseases |

| Industry | Polymer production and stabilizer | Enhances product performance |

Mechanism of Action

The mechanism of action of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Imidazolidinone Derivatives

Key Observations:

Substituent Effects on Lipophilicity: Dipropyl derivative (C₁₁H₁₈N₂O₄) exhibits the highest lipophilicity due to its long alkyl chains, which may enhance membrane permeability but reduce aqueous solubility .

Acidity and Electronic Properties :

- The dipropyl analog has a predicted pKa of 3.75, indicating moderate acidity comparable to carboxylic acids. This property may influence its ionization state under physiological conditions .

- The methoxy group in the methoxy-methylphenyl derivative could alter electron density, affecting reactivity and interactions with biological targets .

Steric and Conformational Effects :

- The cyclopropyl-methyl analog introduces a rigid, strained ring system, which may restrict rotational freedom and improve metabolic stability compared to flexible alkyl chains .

- The ethyl-methyl substituents in the target compound likely provide a balance between steric bulk and conformational flexibility, optimizing interactions in synthetic or biological systems.

Biological Activity

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, also known by its CAS number 858207-10-0, is a compound belonging to the imidazolidinone family. It possesses a unique five-membered ring structure that includes two nitrogen atoms and two carbonyl groups, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O4 |

| Molar Mass | 200.19 g/mol |

| CAS Number | 858207-10-0 |

| IUPAC Name | 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |

| Hazard Class | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, which disrupts metabolic pathways and leads to significant biological effects. Specific targets include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death:

- K562 Cells : IC50 values ranging from 8.5 µM to 14.9 µM.

- HeLa Cells : IC50 values from 8.9 µM to 15.1 µM.

- MDA-MB-361 Cells : IC50 values from 12.7 µM to 25.6 µM.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines, which is crucial for managing chronic inflammatory diseases.

Case Study 1: Cancer Treatment

In a comparative study involving several new compounds with similar structures, this compound was evaluated alongside other thiazolidine derivatives for their anticancer effects. The results showed that this compound induced apoptosis in cancer cells through both extrinsic and intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Metabolic Disorders

Another study focused on the metabolic effects of the compound in insulin-resistant mice. It was found to significantly improve glucose uptake and reduce hyperglycemia and hyperinsulinemia, suggesting a role in managing type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazolidinone precursors. A common approach includes:

- Step 1 : Condensation of ethyl or methyl derivatives with acetic acid moieties under acidic catalysis (e.g., glacial acetic acid) .

- Step 2 : Control of reaction parameters (temperature: 60–80°C; pH: 4–6; reaction time: 4–8 hours) to optimize intermediate formation .

- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the final product .

- Key Considerations : Side reactions (e.g., ester hydrolysis) may occur if pH exceeds 6.5, reducing yield .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- Note : High-resolution mass spectrometry (HRMS) is recommended for resolving ambiguities in complex spectra .

Advanced Research Questions

Q. What molecular interactions drive the compound’s biological activity, and how can these be experimentally validated?

- Methodological Answer :

- Hypothesis : The dioxo and acetic acid groups enable hydrogen bonding with enzymatic targets (e.g., proteases or kinases) .

- Validation Strategies :

Molecular Docking : Use software (e.g., AutoDock) to model interactions with proteins like cytochrome P450 or β-lactamases .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .

Site-Directed Mutagenesis : Modify suspected binding residues in target proteins to confirm interaction sites .

- Data Contradictions : Discrepancies in reported IC₅₀ values may arise from variations in assay conditions (e.g., buffer pH, ionic strength) .

Q. How do structural modifications (e.g., ethyl/methyl substitution) impact thermal stability and reactivity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of derivatives:

| Substituent | Td (°C) | Stability Trend |

|---|---|---|

| Ethyl/Methyl | 220–240 | High (rigid core) |

| Fluorophenyl | 180–200 | Moderate (steric strain) |

- Reactivity Studies :

- Oxidation : React with KMnO₄ to assess susceptibility of the imidazolidinone ring .

- Hydrolysis : Monitor acetic acid moiety degradation under alkaline conditions (pH > 9) .

Q. How can conflicting spectral or biological data in literature be resolved?

- Methodological Answer :

- Root Causes :

Stereochemical Variations : Racemic vs. enantiopure synthesis may alter NMR/MS profiles .

Impurity Artifacts : Unpurified intermediates (e.g., residual solvents) distort biological assays .

- Resolution Workflow :

Reproduce Synthesis : Strictly adhere to published protocols (e.g., reaction time, solvent purity).

Cross-Validate Assays : Use orthogonal methods (e.g., SPR and ITC for binding studies) .

Collaborative Studies : Share samples with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.